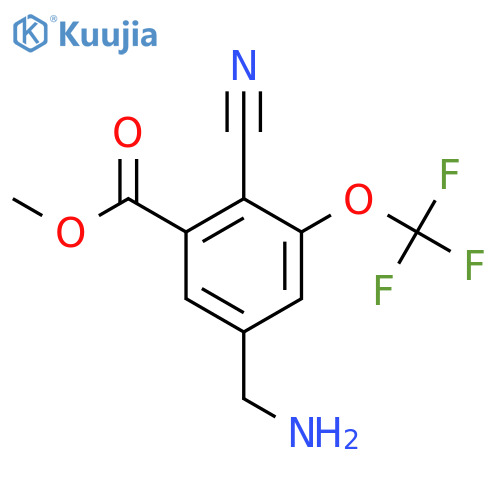

Cas no 1805275-62-0 (Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate)

1805275-62-0 structure

商品名:Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate

CAS番号:1805275-62-0

MF:C11H9F3N2O3

メガワット:274.195973157883

CID:4955129

Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate

-

- インチ: 1S/C11H9F3N2O3/c1-18-10(17)7-2-6(4-15)3-9(8(7)5-16)19-11(12,13)14/h2-3H,4,15H2,1H3

- InChIKey: FZRIIOXYJVEZLL-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(C#N)=C(C(=O)OC)C=C(CN)C=1)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 377

- トポロジー分子極性表面積: 85.3

- 疎水性パラメータ計算基準値(XlogP): 1.5

Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015008536-250mg |

Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate |

1805275-62-0 | 97% | 250mg |

494.40 USD | 2021-06-21 | |

| Alichem | A015008536-500mg |

Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate |

1805275-62-0 | 97% | 500mg |

806.85 USD | 2021-06-21 | |

| Alichem | A015008536-1g |

Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate |

1805275-62-0 | 97% | 1g |

1,490.00 USD | 2021-06-21 |

Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate 関連文献

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

1805275-62-0 (Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate) 関連製品

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量